molecular formula C7H12BNO4 B13627967 2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B13627967
M. Wt: 184.99 g/mol
InChI Key: RJCZKABCTJHJGQ-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids with diols or diamines. One common method includes the reaction of ethylboronic acid with N-methyliminodiacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like sodium carbonate and a catalyst such as imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into boron hydrides.

    Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, borates, boron hydrides, and various substituted boron compounds.

Scientific Research Applications

2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules, influencing cellular processes and signal transduction pathways. In catalysis, the boron atom acts as a Lewis acid, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 2-Furan-2-yl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Uniqueness

2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its ethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCZKABCTJHJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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